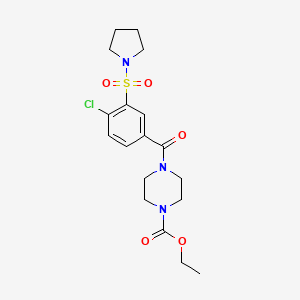
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24ClN3O5S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Chlorobenzoyl Group : A benzoyl moiety substituted with a chlorine atom.
- Pyrrolidine Sulfonamide : A pyrrolidine ring attached to a sulfonamide group.
The molecular formula is C17H22ClN3O4S, with a molecular weight of approximately 397.89 g/mol.
1. Inhibition of Enzymatic Activity
Research indicates that similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The binding affinity and inhibition kinetics suggest that these compounds may act as reversible inhibitors at the peripheral anionic site and catalytic sites of AChE .
2. Antimicrobial Properties
Studies on structurally related compounds have shown promising antimicrobial activity against various pathogens. For instance, pyrrole derivatives have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, indicating potential applications in treating bacterial infections .
3. Anticancer Activity
The compound's structural features are hypothesized to contribute to anticancer properties. Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing significant activity against various types of cancer cells. The presence of electronegative groups, such as chlorine, has been correlated with enhanced antiproliferative effects .
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-11-9-20(10-12-21)17(23)14-5-6-15(19)16(13-14)28(25,26)22-7-3-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXNJFLHESWQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














